Glutinol Acetate

Descripción general

Descripción

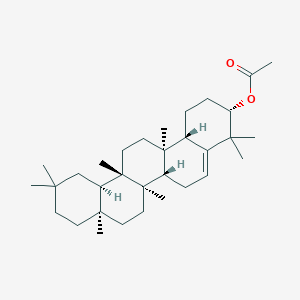

Glutinol acetate, also known as Glutin-5-en-3β-O-acetate, is a triterpenoid compound with the molecular formula C₃₂H₅₂O₂ and a molecular weight of 468.75 g/mol . This compound is derived from natural sources, such as the plant Dorstenia arifolia . Triterpenoids are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, cytotoxic, and cardiovascular effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glutinol acetate can be synthesized through the acetylation of glutinol, a naturally occurring triterpenoid. The acetylation process involves the reaction of glutinol with acetic anhydride in the presence of a catalyst, such as pyridine, under reflux conditions . The reaction typically proceeds as follows: [ \text{Glutinol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: Industrial production of this compound involves the extraction of glutinol from plant sources, followed by its chemical modification. The extraction process typically employs organic solvents such as methanol or ethanol to isolate glutinol from plant material. The extracted glutinol is then subjected to acetylation to produce this compound .

Análisis De Reacciones Químicas

Types of Reactions: Glutinol acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form glutinone, a ketone derivative.

Reduction: Reduction of this compound can yield glutinol, the parent alcohol compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products:

Oxidation: Glutinone

Reduction: Glutinol

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Glutinol acetate serves as a precursor for synthesizing other triterpenoid derivatives. Its structural properties allow for various substitutions, which can lead to new compounds with potentially enhanced biological activities.

Biology

Research indicates that this compound exhibits anti-inflammatory , antimicrobial , and antiviral properties. Studies have shown its potential to modulate enzyme activities associated with inflammation:

- Mechanism of Action : It interacts with enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), leading to reduced inflammation.

Medicine

This compound is being investigated for its cytotoxic effects against various cancer cell lines and its cardiovascular benefits. Notably, it has shown promising results in inhibiting cancer cell proliferation:

- Case Study : In a study on MCF-7 breast cancer cells, this compound demonstrated an IC50 value of 9.83 µg/mL, indicating significant cytotoxicity .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 and iNOS | |

| Antimicrobial | Effective against various microbial strains | |

| Cytotoxicity | Significant inhibition of cancer cell lines |

Table 2: Synthesis Methods

| Method | Description | Advantages |

|---|---|---|

| Acetylation | Reaction of glutinol with acetic anhydride | High yield |

| Extraction | Isolation from plant sources using organic solvents | Natural source |

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of this compound using RAW 264.7 macrophages. The results indicated that this compound significantly inhibited nitric oxide production, suggesting its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Cancer Cell Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, particularly MCF-7 cells. The compound's ability to induce apoptosis in these cells highlights its potential in cancer therapy .

Mecanismo De Acción

The mechanism of action of glutinol acetate involves its interaction with various molecular targets and pathways. Studies have shown that this compound can modulate the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), leading to anti-inflammatory effects . Additionally, this compound has been found to interact with proteins involved in carcinogenesis, diabetes, and inflammatory responses, establishing a pharmacological network that can be useful in drug development .

Comparación Con Compuestos Similares

Glutinol: The parent alcohol compound of glutinol acetate.

Glutinone: The oxidized ketone derivative of glutinol.

Karounidiol: A triterpenoid with similar structural features.

Bryonolol: Another triterpenoid with comparable biological activities.

Friedelin: A pentacyclic triterpenoid with anti-inflammatory and cytotoxic properties.

Uniqueness: this compound is unique due to its specific acetylated structure, which imparts distinct biological activities compared to its parent compound, glutinol. The acetylation enhances its lipophilicity, making it more effective in interacting with lipid membranes and cellular targets .

Actividad Biológica

Glutinol acetate, a triterpenoid compound, is gaining attention for its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and antioxidant effects. This article provides a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.

Overview of this compound

This compound (C₃₂H₅₂O₂), a derivative of glutinol, is characterized by its acetate group which enhances its solubility and biological efficacy. It is primarily isolated from plants such as Peltophorum africanum and Dorstenia arifolia, known for their medicinal properties. The compound's structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

The precise mechanism of action of this compound remains largely unexplored. However, preliminary studies suggest that it may modulate the activity of key inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), which are involved in inflammatory processes. The inhibition of nitric oxide production indicates a potential pathway through which this compound could exert its anti-inflammatory effects.

Anti-inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of nitric oxide in macrophages, a critical mediator in inflammatory responses. This suggests its potential utility in treating conditions characterized by excessive inflammation.

Antioxidant Properties

This compound also exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its therapeutic potential in various diseases associated with oxidative damage. The compound's ability to scavenge free radicals could make it beneficial in preventing cellular damage and promoting overall health.

Antimicrobial Effects

The antimicrobial activity of this compound has been noted in several studies. While specific data on its efficacy against various pathogens is limited, its isolation from plants traditionally used for their antimicrobial properties suggests that it may possess similar effects. Further investigations are required to elucidate the spectrum of its antimicrobial activity .

Case Studies and Research Findings

Several studies have explored the biological activities of glutinol and its derivatives. Here are some notable findings:

- Study on Inhibition of Nitric Oxide Production : A study demonstrated that this compound significantly reduced nitric oxide levels in LPS-induced RAW264.7 cells, indicating strong anti-inflammatory potential.

- Antioxidant Activity Assessment : In vitro assays showed that this compound effectively scavenged free radicals, thereby protecting cellular components from oxidative damage.

- Synergistic Effects with Other Compounds : Research suggests that this compound may enhance the effects of other anti-inflammatory agents when used in combination therapies, highlighting its potential for synergistic applications in pharmacology.

Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, a comparison with structurally similar triterpenes is provided below:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Betulin | Triterpene | Anti-inflammatory, antiviral |

| Lupeol | Triterpene | Antioxidant, anticancer |

| Oleanolic Acid | Triterpene | Hepatoprotective, anti-inflammatory |

| This compound | Triterpene | Anti-inflammatory, antioxidant |

Uniqueness of this compound : The specific acetate modification enhances solubility and bioavailability compared to other triterpenoids, potentially leading to more pronounced biological effects.

Future Directions for Research

Despite promising preliminary findings, further research is essential to fully elucidate the biological activities and mechanisms of action of this compound. Areas for future investigation include:

- Pharmacokinetics : Understanding how this compound interacts within biological systems will provide insights into its therapeutic applications.

- Safety Profile : Comprehensive toxicity assessments are necessary to evaluate the safety and efficacy of this compound for human use.

- Clinical Trials : Conducting clinical trials will help establish the practical applications of this compound in treating inflammatory diseases and other conditions.

Propiedades

IUPAC Name |

[(3S,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-11-23-22(28(26,4)5)10-12-24-30(23,7)17-19-32(9)25-20-27(2,3)14-15-29(25,6)16-18-31(24,32)8/h10,23-26H,11-20H2,1-9H3/t23-,24+,25-,26+,29-,30+,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQNBMVDVWGBMD-JZWVFCOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C(=CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2C(=CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201137999 | |

| Record name | 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6426-44-4 | |

| Record name | 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6426-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25,26-Dinorolean-5-en-3-ol, 9,13-dimethyl-, 3-acetate, (3β,8α,9β,10α,13α,14β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201137999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the potential of Glutinol Acetate in addressing inflammatory responses?

A1: While the provided research doesn't directly investigate this compound's anti-inflammatory properties, it highlights its isolation alongside other compounds like Eupatilin from Artemisia absinthium. Eupatilin demonstrated notable inhibition of Nitric Oxide (NO) production in both LPS-induced RAW264.7 cells and BV2 microglia. Given that NO is a key mediator in inflammation, this finding suggests potential for further exploration of this compound and its possible role in modulating inflammatory responses. Further research is needed to confirm any direct anti-inflammatory effects of this compound itself.

Q2: How can computational chemistry contribute to understanding this compound's properties?

A2: Computational methods, specifically those employing Density Functional Theory (DFT) calculations, have proven valuable in predicting the 13C NMR chemical shifts of pentacyclic triterpenes like this compound . The research demonstrates that using a scaling factor derived from GIAO-mPW1PW91/3-21G//PM7 level calculations significantly improves the accuracy of these predictions. This approach offers a cost-effective means to analyze the structural features of this compound and related compounds, aiding in their identification and characterization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.